molecular formula C19H20N2O3 B11137369 4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide

4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide

Cat. No.: B11137369
M. Wt: 324.4 g/mol
InChI Key: LMVDMYMSXFXPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide is a benzamide derivative featuring a 4-methoxybenzamide core linked to a 1-(2-methoxyethyl)-substituted indole moiety at the 4-position.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

4-methoxy-N-[1-(2-methoxyethyl)indol-4-yl]benzamide

InChI

InChI=1S/C19H20N2O3/c1-23-13-12-21-11-10-16-17(4-3-5-18(16)21)20-19(22)14-6-8-15(24-2)9-7-14/h3-11H,12-13H2,1-2H3,(H,20,22)

InChI Key

LMVDMYMSXFXPIE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Benzamide Structure: The final step involves the coupling of the indole derivative with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific functional groups being targeted.

Scientific Research Applications

4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

Y044-4810: 2-{[1-(2-Methoxyethyl)-1H-Indol-4-yl]oxy}-N-(7-Methoxyquinolin-3-yl)Acetamide
  • Structural Differences: Replaces the benzamide group with a 7-methoxyquinoline linked via an acetamide-oxygen bridge.
  • Key Implications: The quinoline moiety enhances π-π stacking interactions but reduces hydrogen-bonding capacity compared to benzamide. Molecular weight (405.45 vs. ~332.38 for the target compound) may reduce blood-brain barrier permeability .
Y044-2243: 3-(3-Acetyl-1H-Indol-1-yl)-N-[1-(2-Methoxyethyl)-1H-Indol-4-yl]Propanamide
  • Structural Differences : Features a propanamide linker and a second acetyl-substituted indole.
  • Increased lipophilicity (logP > 2) compared to the target compound may improve membrane permeability but reduce aqueous solubility .

Heterocycle Replacement

4-Methoxy-N-[1-(Pyridin-4-yl)Ethyl]Benzamide
  • Structural Differences : Substitutes indole with pyridine, a smaller, more hydrophilic heterocycle.
  • Key Implications :
    • Reduced molecular weight (256.3 vs. ~332.38) and logP (1.76 vs. ~2.5) suggest improved solubility but weaker aromatic interactions.
    • Pyridine’s basic nitrogen may enhance interactions with acidic residues in target proteins .
VUF 8504: 4-Methoxy-N-(3-(2-Pyridinyl)-1-Isoquinolyl)Benzamide
  • Structural Differences: Utilizes an isoquinoline core instead of indole.
  • Key Implications: The planar isoquinoline enhances stacking interactions, improving affinity for A3 adenosine receptors (Ki < 100 nM). Higher rigidity may limit conformational adaptability compared to the target compound .

Modifications on the Benzamide Core

4-Methoxy-N-(2-Methoxyphenyl)Benzamide
  • Structural Differences : Lacks the indole moiety, with a simpler 2-methoxyphenyl substituent.
  • Key Implications: Reduced molecular weight (~271.3) and logP (~2.0) increase solubility but eliminate indole-specific interactions. Limited utility in targets requiring indole recognition (e.g., serotonin receptors) .
3,4,5-Trimethoxy-N-(2-Methoxyethyl)-N-(4-Phenyl-1,3-Thiazol-2-yl)Benzamide
  • Structural Differences : Incorporates a thiazole ring and additional methoxy groups.
  • Key Implications: Thiazole’s sulfur atom enables hydrogen bonding and metal coordination.

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight logP Hydrogen Bond Acceptors Key Features
Target Compound ~332.38 ~2.5 5 Balanced lipophilicity; indole enhances CNS targeting
Y044-4810 405.45 ~3.0 6 High MW limits bioavailability; quinoline improves stacking
4-Methoxy-N-[1-(Pyridin-4-yl)Ethyl]Benzamide 256.3 1.76 4 Low logP enhances solubility; pyridine improves polar interactions
VUF 8504 ~349.4 ~2.8 5 Isoquinoline boosts receptor affinity but reduces flexibility

Biological Activity

4-Methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, which integrates a methoxy group, an indole moiety, and a benzamide functional group, suggests diverse pharmacological properties. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . One of the primary mechanisms involves the inhibition of tubulin polymerization , leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical in the development of novel chemotherapeutic agents targeting various cancer types.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
A549 (Lung)5.2Inhibition of tubulin polymerization
MDA-MB-231 (Breast)3.8Induction of apoptosis
HepG2 (Liver)7.0Cell cycle arrest

Interaction with Receptors and Enzymes

The compound also shows potential in modulating activity at various receptors and enzymes , which may contribute to its pharmacological effects. Preliminary interaction studies suggest that it may bind to specific targets related to cancer progression, although further studies are necessary to elucidate these interactions fully.

Neuroprotective Effects

In addition to its anticancer properties, there are indications that this compound may possess neuroprotective effects . This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The compound's structure allows it to potentially interact with neuroprotective pathways, though this area requires more extensive investigation.

Study on Anticancer Mechanisms

A comprehensive study published in a peer-reviewed journal evaluated the anticancer mechanisms of various indole derivatives, including this compound. The findings highlighted its ability to induce apoptosis through the activation of caspase pathways and inhibition of survival signals like PI3K/Akt.

Pharmacokinetic Profile

Another critical aspect is the pharmacokinetic profile of this compound. Studies have shown favorable absorption characteristics and moderate metabolic stability, making it a candidate for further development in drug formulation .

Table 2: Pharmacokinetic Properties

ParameterValue
Bioavailability~60%
Half-life4 hours
Metabolic StabilityModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.